7-Ketostigmasterol

Phytosterol oxidation products Caco-2 cytotoxicity Mitochondrial toxicity

7-Ketostigmasterol (CAS 36449-99-7; C29H46O2; MW 426.67 g/mol) is a 7-keto oxidation derivative of the plant sterol stigmasterol, formally classified as an oxyphytosterol or phytosterol oxidation product (POP). The compound is characterized by a ketone group at the C-7 position of the stigmasterol backbone and occurs naturally in agricultural by-products such as rice (Oryza sativa) husks, as well as in thermo-oxidized edible oils.

Molecular Formula C29H46O2
Molecular Weight 426.7 g/mol
Cat. No. B1255725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ketostigmasterol
Synonyms7-ketostigmasterol
7keto-stigmasterol
Molecular FormulaC29H46O2
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCCC(C=CC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)C(C)C
InChIInChI=1S/C29H46O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h8-9,17-20,22-25,27,30H,7,10-16H2,1-6H3/b9-8+/t19-,20+,22+,23-,24+,25+,27+,28+,29-/m1/s1
InChIKeyUKMCCFHULJHJNS-MOZWSCHGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ketostigmasterol Procurement Guide: What Defines This Phytosterol Oxidation Product for Research Selection


7-Ketostigmasterol (CAS 36449-99-7; C29H46O2; MW 426.67 g/mol) is a 7-keto oxidation derivative of the plant sterol stigmasterol, formally classified as an oxyphytosterol or phytosterol oxidation product (POP) . The compound is characterized by a ketone group at the C-7 position of the stigmasterol backbone and occurs naturally in agricultural by-products such as rice (Oryza sativa) husks, as well as in thermo-oxidized edible oils [1]. As a secondary oxidation product of stigmasterol, 7-ketostigmasterol is a member of the broader 7-ketophytosterol family, alongside 7-ketositosterol, 7-ketocampesterol, and 7-ketobrassicasterol, but possesses a distinct Δ22 unsaturation in its side chain that differentiates its biological profile from saturated-side-chain analogs [1].

Why 7-Ketostigmasterol Cannot Be Interchanged with Other 7-Ketophytosterols or 7-Ketocholesterol in Experimental Protocols


Despite sharing a common C-7 ketone functional group with other 7-ketophytosterols (7-ketositosterol, 7-ketocampesterol, 7-ketobrassicasterol) and the animal-derived 7-ketocholesterol, 7-ketostigmasterol exhibits a fundamentally divergent biological response profile that precludes simple substitution. In head-to-head intestinal cell assays, 7-ketostigmasterol uniquely fails to activate the caspase-3/Bcl-2 apoptosis axis, whereas 7-ketositosterol, 7-ketocampesterol, and 7-ketobrassicasterol all trigger canonical apoptotic cell death through this pathway [1]. Simultaneously, 7-ketostigmasterol exerts a greater proinflammatory cytokine induction than 7-ketocholesterol, mediated through a distinct intracellular calcium-dependent mechanism rather than mitochondrial toxicity [2]. Its dominant formation behavior under thermal oxidation conditions—where it continues to accumulate when all other secondary oxidation products plateau—further distinguishes its chemical stability profile from structural analogs [3]. These compound-specific divergences in cytotoxicity, inflammatory signaling, and oxidative formation kinetics mean that procurement of a different 7-keto sterol for a study designed around 7-ketostigmasterol can lead to qualitatively different, and potentially misleading, experimental outcomes.

7-Ketostigmasterol: Quantified Differential Performance Evidence Against Closest Analogs and Comparators


Absence of Cytotoxicity in Intestinal Epithelial Cells: 7-Ketostigmasterol vs. 7-Ketocholesterol

In a direct head-to-head comparison in human intestinal epithelial Caco-2 cells, 7-ketostigmasterol (7K-ST) exhibited a complete absence of cytotoxicity across the entire tested range (0–120 μM, 4–24 h incubation), as measured by MTT and neutral red uptake assays [1]. In contrast, 7-ketocholesterol (7K-CH) produced significant mitochondrial toxicity: at 120 μM after 24 h of exposure, 7K-CH caused deleterious effects on the mitochondrial compartment, and it disrupted mitochondrial membrane potential (ΔΨm) at all concentrations tested (12 h and 24 h) [1]. Furthermore, 7K-CH at 120 μM induced a decrease in RNA proportion within the G1 phase population, whereas 7K-ST did not alter cell cycle RNA distribution [1]. Notably, co-incubation of 7K-ST or unoxidized stigmasterol with 7K-CH reduced the deleterious metabolic effects of 7K-CH on mitochondrial functionality and integrity, demonstrating a cytoprotective interaction specific to 7K-ST [1].

Phytosterol oxidation products Caco-2 cytotoxicity Mitochondrial toxicity Intestinal barrier safety

Divergent Apoptosis Pathway: 7-Ketostigmasterol Does Not Activate Caspase-3/Bcl-2 Axis Unlike 7-Ketositosterol, 7-Ketocampesterol, and 7-Ketobrassicasterol

A comprehensive comparative study evaluated four individual 7-ketophytosterol oxides—7-ketositosterol (7K-SI), 7-ketocampesterol (7K-CA), 7-ketobrassicasterol (7K-BR), and 7-ketostigmasterol (7K-ST)—alongside a 7K-MIX, against a human intestinal carcinoma (HIC) cell line [1]. While all tested compounds reduced cell proliferation in a dose-dependent manner, 7K-SI and 7K-CA exhibited the highest anti-proliferative activities [1]. Critically, no evidence of cell death was observed for 7K-ST or 7K-MIX, whereas 7K-SI, 7K-CA, and 7K-BR each induced apoptosis through enhancing caspase-3 activity and modulating Bcl-2 expression [1]. Specifically, 7K-SI, 7K-CA, and 7K-BR increased early apoptotic cell populations and caused G1 phase cell cycle arrest with S phase accumulation—effects that 7K-ST did not elicit [1]. The complete absence of caspase-3 activation and Bcl-2 down-regulation by 7K-ST contrasts sharply with the other three 7-ketophytosterols tested under identical experimental conditions [1].

Apoptosis mechanism Caspase-3 Bcl-2 Human intestinal carcinoma 7-Ketophytosterol comparative

Greater Proinflammatory Cytokine Induction: 7-Ketostigmasterol vs. 7-Ketocholesterol in Caco-2 Intestinal Cells

A direct comparative study in Caco-2 intestinal epithelial cells demonstrated that 7-ketostigmasterol possesses a significantly greater proinflammatory potential than 7-ketocholesterol, as evidenced by increased production of proinflammatory cytokines including TNFα and IL-8 [1]. In non-pre-treated cells, 7-ketostigmasterol exerted a greater down-regulatory influence on the cholesterol efflux transporter ABCG5 compared to 7-ketocholesterol [1]. The 7-ketostigmasterol-mediated alterations in cholesterol metabolism were mechanistically linked to changes in intracellular calcium levels ([Ca]i), a signaling pathway not shared by 7-ketocholesterol under the same conditions [1]. Meanwhile, 7-ketocholesterol-incubated cells showed NPC1L1 expression reduction upon energetic metabolism inhibition, an effect not observed with 7-ketostigmasterol [1]. Both 7-ketosterols up-regulated HMG-CoA in non-pre-treated cells, but inhibitor exposure down-regulated expression mainly in 7-ketocholesterol-incubated cells, indicating divergent metabolic processing routes [1].

Proinflammatory cytokines TNFα IL-8 Intestinal inflammation ABCG5 transporter Intracellular calcium

Proteome-Wide Differentiation: 7-Ketostigmasterol Induces a Distinct Protein Expression Signature from 7-Ketocholesterol in Intestinal Cells

A comparative proteomic analysis using nLC-TripleTOF mass spectrometry in Caco-2 intestinal epithelial cells incubated with 60 μM of either 7-ketostigmasterol or 7-ketocholesterol for 24 h revealed fundamentally distinct protein expression signatures [1]. Principal component analysis (PCA) of proteome patterns extracted two components accounting for 99.8% of the total variance in protein expression, and these components clearly discriminated between the perturbations induced by 7-ketocholesterol and 7-ketostigmasterol [1]. Specifically, 7-ketostigmasterol altered proteins participating in immune response pathways, fat partitioning, Bcl-2-associated transcription factor, and cyclin-dependent kinase 1 (Cdk1)—in a contrasting proteome pattern to that induced by 7-ketocholesterol [1]. Additionally, 7-ketostigmasterol appeared to impair the interaction of liver X receptors (LXRs) with their ligands, a regulatory effect not observed with 7-ketocholesterol [1]. Exposure to 7-ketostigmasterol also increased the concentration of ubiquitin-conjugating enzyme E2 and mitochondrial superoxide dismutase protein, suggesting distinct oxidative stress response modulation [1].

Proteomics LXR signaling Immune response proteins Bcl-2 transcription factor Mitochondrial superoxide dismutase

Dominant Thermal Oxidation Product of Stigmasterol: 7-Ketostigmasterol Accumulates When Other Secondary Products Plateau

In a controlled thermo-oxidation study of pure stigmasterol, 7-ketostigmasterol exhibited unique kinetic behavior relative to all other major secondary oxidation products (7α-hydroxystigmasterol, 7β-hydroxystigmasterol, α-epoxystigmasterol, β-epoxystigmasterol, and stigmasterol triol) [1]. At 180°C, all major secondary oxidation products except 7-ketostigmasterol reached a plateau after 40 minutes of oxidation; 7-ketostigmasterol, by contrast, continued to accumulate and became the dominant oxidation product after 40 minutes [1]. At the lower temperature of 100°C, 7-ketostigmasterol was the main oxidation product over the entire experimental period, while other secondary products increased constantly but at lower relative abundance [1]. This thermal dominance is corroborated in a food matrix context: after 10-day heating of soybean oil at 60°C, 7-ketostigmasterol dominated among phytosterol oxidation products, corresponding to a 20.81–241.42 μg/g increase in total oxidation products and a phytosterol degradation of 2.52–23.07% [2]. At 180°C heating of soybean oil, phytosterol degradation reached 30.00–37.03% and oxidation product levels were 4.6–8.9 times higher than at 60°C, though under these extreme conditions 5,6β-epoxy and 7β-hydroxy derivatives became the primary products [2].

Stigmasterol thermo-oxidation Phytosterol oxidation products Food processing stability Soybean oil heating Oxidation kinetics

Synergistic Allelopathic Activity: 7-Ketostigmasterol + Momilactone E Mixture Gains Inhibitory Potency Absent from Either Compound Alone

In a study isolating bioactive allelochemicals from rice husks, four compounds were obtained: momilactone A (MA), momilactone B (MB), momilactone E (ME), and 7-ketostigmasterol (7KS), with isolation yields of 11.7, 8.3, 2.7, and 0.3 mg/kg rice husk respectively [1]. When tested individually on the invasive weed Solidago altissima (tall goldenrod), 7KS alone exhibited non-significant inhibitory activity on germination (IC50 not calculable; 100% germination at all tested concentrations) [1]. However, the binary mixture of ME and 7KS at a 1:1 (v/v) ratio displayed a remarkable synergistic inhibition that neither compound exhibited individually, with an IC50 of 358.30 μg/mL against S. altissima germination [1]. For context, MB alone achieved an IC50 of 20.36 μg/mL and MA alone 119.80 μg/mL, while the MB+MA mixture achieved IC50 of 23.97 μg/mL [1]. The ME-7KS mixture was approximately 22-fold less potent than MB but nonetheless demonstrated notable suppressive activity where the individual components showed negligible effect, indicating a genuine synergistic rather than merely additive interaction [1].

Allelopathy Weed inhibition Rice husk bioactives Momilactone synergy Solidago altissima control

Validated Research and Industrial Application Scenarios for 7-Ketostigmasterol Based on Comparative Evidence


Non-Cytotoxic Phytosterol Oxide Standard for Intestinal Barrier Safety and Oxysterol Interaction Studies

Based on the demonstrated absence of cytotoxicity in Caco-2 cells (0–120 μM, 4–24 h) and its capacity to reduce 7-ketocholesterol-induced mitochondrial toxicity [1], 7-ketostigmasterol is the appropriate reference compound for laboratories conducting intestinal barrier safety assessments of phytosterol oxidation products. In co-incubation experimental designs, 7-ketostigmasterol can serve as a cytoprotective comparator against the well-characterized mitochondrial toxicity of 7-ketocholesterol, enabling researchers to discriminate between cholesterol-derived and phytosterol-derived oxidative stress mechanisms in gut epithelial models.

Selective Inflammatory Challenge Agent for Plant Sterol Oxidation-Mediated Gut Inflammation Modeling

Owing to its experimentally verified greater proinflammatory cytokine induction (TNFα, IL-8) relative to 7-ketocholesterol, coupled with its distinct intracellular calcium-dependent signaling mechanism [2], 7-ketostigmasterol is the compound of choice for investigators modeling phytosterol-specific inflammatory pathways in intestinal epithelial systems. Studies on ABCG5/8 efflux transporter regulation and cholesterol metabolism gene expression under oxyphytosterol stress specifically require 7-ketostigmasterol rather than the animal-derived analog, as the two compounds produce divergent effects on NPC1L1, HMGCoA, and ACAT expression [2].

Non-Apoptotic 7-Keto Sterol Control for Cancer Cell Mechanistic Studies Differentiating Cytostatic from Cytotoxic Responses

The unique property of 7-ketostigmasterol among 7-ketophytosterols—its complete failure to activate caspase-3 or down-regulate Bcl-2 while still reducing cell proliferation dose-dependently [3]—makes it an essential tool for researchers dissecting the structural determinants of 7-ketophytosterol-mediated apoptosis. Comparative studies using 7-ketostigmasterol versus 7-ketositosterol or 7-ketocampesterol can isolate the contribution of the stigmasterol Δ22 side-chain unsaturation to the absence of apoptotic pathway engagement, a structure-activity relationship not addressable with saturated-side-chain 7-keto analogs [3].

Synergistic Allelochemical Mixture Component for Invasive Weed Biocontrol Development

For agricultural research groups developing rice husk-derived natural herbicide formulations, procurement of 7-ketostigmasterol in combination with momilactone E is justified by the documented synergistic germination inhibition against Solidago altissima (IC50 = 358.30 μg/mL for the 1:1 mixture), where neither compound alone produces measurable inhibition [4]. This binary mixture represents a specific formulation entry point for eco-friendly invasive species management strategies, with the isolation yields from rice husk (0.3 mg/kg for 7KS and 2.7 mg/kg for ME) providing baseline material balance data for scale-up feasibility assessments [4].

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